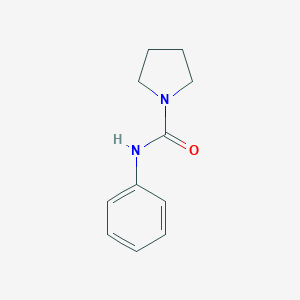

N-phenylpyrrolidine-1-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-phenylpyrrolidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c14-11(13-8-4-5-9-13)12-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTBKXPQLQPBJJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355112 | |

| Record name | N-phenyl-1-pyrrolidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5626-53-9 | |

| Record name | N-phenyl-1-pyrrolidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-phenylpyrrolidine-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of N-phenylpyrrolidine-1-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis and characterization of N-phenylpyrrolidine-1-carboxamide, a molecule of interest in medicinal chemistry and drug discovery due to the prevalence of the pyrrolidine carboxamide scaffold in bioactive compounds.[1][2] This document moves beyond a simple recitation of methods to provide a rationale for the procedural choices, ensuring a deeper understanding of the underlying chemical principles. The protocols described herein are designed to be self-validating, incorporating rigorous characterization to confirm the identity and purity of the final product.

Strategic Approach to Synthesis: The Nucleophilic Addition Pathway

The most direct and efficient route for the synthesis of this compound is the nucleophilic addition of pyrrolidine to phenyl isocyanate. This reaction is mechanistically straightforward and typically proceeds with high yield.

Mechanistic Rationale

The reaction hinges on the high electrophilicity of the central carbon atom in the isocyanate group (-N=C=O) and the nucleophilicity of the secondary amine in the pyrrolidine ring. The lone pair of electrons on the nitrogen atom of pyrrolidine attacks the carbonyl carbon of the phenyl isocyanate. This is followed by a proton transfer from the nitrogen to the oxygen, resulting in the stable amide product. The reaction is generally exothermic and proceeds readily under mild conditions.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for similar urea and thiourea formations.[3][4]

Materials:

-

Phenyl Isocyanate (C₇H₅NO)

-

Pyrrolidine (C₄H₉N)

-

Anhydrous Ethanol (EtOH)

-

Diethyl Ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenyl isocyanate (1.0 eq.) in anhydrous ethanol.

-

Addition of Nucleophile: To the stirred solution, add pyrrolidine (1.0 eq.) dropwise at room temperature. The addition should be controlled to manage any exothermic reaction.

-

Reaction Progression: After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Product Isolation: Upon completion, the product often precipitates out of the solution. If not, the reaction mixture can be concentrated under reduced pressure. The resulting crude product can be collected by vacuum filtration.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield a crystalline solid.[5]

Safety Precautions: Phenyl isocyanate is toxic, a lachrymator, and moisture-sensitive.[6] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Pyrrolidine is a flammable and corrosive liquid and should also be handled with care.

Workflow for Synthesis and Purification

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Workflow for the synthesis and purification of this compound.

Comprehensive Characterization: A Multi-Technique Approach

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. A combination of spectroscopic methods should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR spectra will provide definitive structural information.

Sample Preparation: A sample of the purified product (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[7]

Expected ¹H NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 - 8.5 | Broad Singlet | 1H | N-H (Amide) |

| ~ 7.2 - 7.5 | Multiplet | 5H | C₆H₅ (Aromatic) |

| ~ 3.4 - 3.6 | Triplet | 4H | -CH₂-N-CH₂- (Pyrrolidine) |

| ~ 1.8 - 2.0 | Multiplet | 4H | -CH₂-CH₂- (Pyrrolidine) |

Note: The pyrrolidine protons may appear as complex multiplets due to second-order effects.[8]

Expected ¹³C NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155 - 160 | C=O (Amide Carbonyl) |

| ~ 138 - 140 | C (Aromatic, C-N) |

| ~ 128 - 130 | CH (Aromatic) |

| ~ 120 - 124 | CH (Aromatic) |

| ~ 45 - 50 | -CH₂-N-CH₂- (Pyrrolidine) |

| ~ 24 - 28 | -CH₂-CH₂- (Pyrrolidine) |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum should be recorded on a neat solid sample using a universal ATR accessory.

Expected Characteristic FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~ 3300 - 3400 | N-H | Stretching |

| ~ 3000 - 3100 | C-H (Aromatic) | Stretching |

| ~ 2850 - 2960 | C-H (Aliphatic) | Stretching |

| ~ 1640 - 1680 | C=O (Amide I) | Stretching |

| ~ 1500 - 1550 | N-H Bending / C-N Stretching (Amide II) | Bending/Stretching |

| ~ 1450 - 1600 | C=C | Aromatic Ring Stretching |

The presence of a strong absorption band for the amide C=O stretch and the N-H stretch are key indicators of successful product formation.[9][10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Expected Mass Spectrum Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 190.11

-

Key Fragments:

-

m/z = 119: [C₆H₅NCO]⁺ (loss of pyrrolidine)

-

m/z = 93: [C₆H₅NH₂]⁺ (aniline fragment)

-

m/z = 71: [C₄H₉N]⁺ (pyrrolidine fragment)

-

m/z = 77: [C₆H₅]⁺ (phenyl fragment)

-

The fragmentation pattern can be compared to similar structures in spectral databases for confirmation.[11]

Logical Relationships in Characterization

The data obtained from different characterization techniques should be cross-correlated to build a cohesive and undeniable confirmation of the product's identity.

Caption: Interrelation of analytical techniques for structural confirmation.

Conclusion

The synthesis of this compound via the nucleophilic addition of pyrrolidine to phenyl isocyanate is a reliable and efficient method. The identity and purity of the product can be unequivocally confirmed through a combination of NMR and FTIR spectroscopy, and mass spectrometry. This guide provides the necessary theoretical framework and practical details for the successful synthesis and characterization of this important chemical entity, empowering researchers in their drug discovery and development endeavors.

References

-

Jiang, J.-H. (2009). N-Phenylpyrrolidine-1-carbothioamide. Acta Crystallographica Section E: Structure Reports Online, 65(2), o52. [Link]

-

Li, Y. (2011). N-p-Tolylpyrrolidine-1-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3327. [Link]

-

ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400 MHz, CDCl 3 ) of 9a. ResearchGate. [Link]

-

Ahsan, M. J., & Amir, M. (2012). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. Research & Reviews: Journal of Medicinal & Organic Chemistry, 1(1). [Link]

-

Feng, Y., et al. (2011). (S)-5-Oxo-N-phenylpyrrolidine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1139. [Link]

-

Ajani, O. O., et al. (2013). Ecofriendly Synthesis in Aqueous Medium: An Expeditious Approach to New N,N-Diethyl Amide Bearing Benzenemethanesulfonamides. The Open Organic Chemistry Journal, 7, 1-1. [Link]

-

Beauchemin, A. M., et al. (2019). Investigation of 1,3,4–Oxadiazol–2(3H)–ones as Heterocyclic, Amidoisocyanate Precursors. The Journal of Organic Chemistry, 84(15), 9792-9800. [Link]

-

Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Hilaris Publisher. [Link]

-

Buchwald, S. L., et al. (n.d.). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopy Monitoring, Scope and Syn. s3-us-west-2.amazonaws.com. [Link]

-

ResearchGate. (n.d.). FTIR spectrum of PPD. ResearchGate. [Link]

-

IRIS-UNIPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS-UNIPA. [Link]

-

PubChem. (n.d.). This compound. PubChem. [Link]

-

ResearchGate. (n.d.). N-Phenylpyrrolidine-1-carbothioamide. ResearchGate. [Link]

-

NIST. (n.d.). 1-Pyrrolidinecarboxaldehyde. NIST WebBook. [Link]

-

NIST. (n.d.). Acetamide, N-phenyl-. NIST WebBook. [Link]

Sources

- 1. rroij.com [rroij.com]

- 2. iris.unipa.it [iris.unipa.it]

- 3. N-Phenylpyrrolidine-1-carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. N-p-Tolylpyrrolidine-1-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C11H14N2O | CID 791811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. researchgate.net [researchgate.net]

- 11. Acetamide, N-phenyl- [webbook.nist.gov]

An In-depth Technical Guide to the Physicochemical Properties of N-phenylpyrrolidine-1-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-phenylpyrrolidine-1-carboxamide is a chemical compound of interest in medicinal chemistry and drug discovery. Its molecular structure, featuring a pyrrolidine ring linked to a phenyl group via a carboxamide linkage, presents a scaffold with potential for diverse biological activities. Understanding the physicochemical properties of this molecule is paramount for predicting its behavior in biological systems, guiding formulation development, and ensuring the reliability of experimental results. This guide provides a comprehensive overview of the key physicochemical characteristics of this compound, alongside detailed, field-proven methodologies for their experimental determination.

Compound Identification and Structure

-

Chemical Name: this compound

-

CAS Number: 5626-53-9[1]

-

PubChem CID: 791811[1]

-

Molecular Formula: C₁₁H₁₄N₂O[1]

-

Chemical Structure:

Predicted Physicochemical Properties

| Property | Predicted Value | Significance in Drug Discovery |

| Melting Point | Data not available | Influences solid-state properties, such as stability and dissolution rate. |

| Boiling Point | Data not available | Relevant for purification and assessing thermal stability. |

| Aqueous Solubility | Data not available | A critical determinant of bioavailability and formulation options. |

| pKa | Data not available | Governs the ionization state at physiological pH, affecting absorption, distribution, and target binding. |

| logP (XLogP3) | 1.6[1] | A measure of lipophilicity, which influences membrane permeability and metabolic stability. |

| Hydrogen Bond Donors | 1[1] | Contributes to solubility and interactions with biological targets. |

| Hydrogen Bond Acceptors | 1[1] | Contributes to solubility and interactions with biological targets. |

Experimental Determination of Physicochemical Properties

This section outlines standardized, self-validating experimental protocols for the precise determination of the key physicochemical properties of this compound. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.

Melting Point Determination using Differential Scanning Calorimetry (DSC)

Expertise & Experience: Differential Scanning Calorimetry (DSC) is the gold standard for determining the melting point of a crystalline solid. It measures the difference in heat flow between the sample and a reference as a function of temperature. The melting point is observed as an endothermic peak on the DSC thermogram, providing a highly accurate and reproducible value. The sharpness of the peak also offers an indication of the sample's purity.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the system at 25 °C.

-

Ramp the temperature from 25 °C to a temperature sufficiently above the expected melting point (e.g., 200 °C) at a constant heating rate of 10 °C/min.

-

Maintain a constant nitrogen purge (50 mL/min) to provide an inert atmosphere.

-

-

Data Analysis: The onset temperature of the endothermic peak in the heat flow versus temperature plot is recorded as the melting point.

Diagram of DSC Workflow:

Caption: Workflow for melting point determination using DSC.

Boiling Point Determination

Expertise & Experience: For non-volatile compounds, the boiling point is often determined under reduced pressure to prevent decomposition. The Thiele tube method is a simple and effective technique for micro-scale boiling point determination.

Experimental Protocol:

-

Sample Preparation: Place a small amount of this compound into a small test tube.

-

Apparatus Setup: Invert a sealed-end capillary tube into the test tube containing the sample. Attach the test tube to a thermometer.

-

Heating: Immerse the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). Heat the Thiele tube gently.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. The boiling point is the temperature at which the stream of bubbles just ceases and the liquid begins to enter the capillary tube upon cooling.

Diagram of Boiling Point Determination Workflow:

Sources

A Technical Guide to Unraveling the Mechanism of Action of N-phenylpyrrolidine-1-carboxamide: A Phenotypic Hit to Validated Target Workflow

Executive Summary: The "Black Box" Problem in Phenotypic Discovery

Phenotypic screening has undergone a renaissance, enabling the discovery of first-in-class molecules that modulate complex cellular processes. However, a phenotypic "hit"—a compound that elicits a desired biological response (e.g., induction of apoptosis in a cancer cell line)—is often a "black box." The critical path from hit to lead candidate hinges on deconstructing this black box to identify the specific molecular target(s) and elucidate the mechanism of action.[1][2]

This guide outlines a comprehensive, multi-phase strategy for the target deconvolution of a hypothetical hit compound, N-phenylpyrrolidine-1-carboxamide (NPC-1) , identified in a screen for inhibitors of cancer cell proliferation. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs, suggesting a high potential for biological activity.[3][4] Our workflow is designed to be logical, efficient, and grounded in rigorous scientific validation, moving from broad, hypothesis-generating studies to definitive, high-confidence target identification and pathway analysis.

The Strategic Workflow: A Multi-Pronged Approach to Target Deconvolution

A successful MoA discovery campaign cannot rely on a single methodology. It requires the strategic integration of computational, biochemical, and cellular approaches to build a compelling and verifiable body of evidence. Our workflow is structured into three distinct but interconnected phases.

Figure 1: High-level workflow for MoA discovery of NPC-1.

Phase 1: Hypothesis Generation & Experimental Triage

The initial phase focuses on narrowing the vast landscape of potential targets to a manageable set of high-probability candidates. This prevents resource-intensive "fishing expeditions" and provides a data-driven foundation for subsequent experiments.

In Silico Profiling

Causality: Before initiating wet-lab experiments, we leverage the chemical structure of NPC-1 to predict its biological targets. Computational methods compare the NPC-1 structure against databases of known ligands and their targets, identifying proteins that are predicted to bind NPC-1 based on structural or electrostatic similarity.

Methodology:

-

Similarity Searching: Utilize platforms like SwissTargetPrediction or SEA (Similarity Ensemble Approach) to identify proteins with known ligands that are structurally similar to NPC-1.

-

Pharmacophore Modeling: If a common biological activity is known for related pyrrolidine carboxamide derivatives (e.g., antitubercular or anticonvulsant activity), develop a pharmacophore model to screen against 3D protein structure databases.[5][6]

Self-Validation: This step is purely predictive. Its value is not in providing a definitive answer but in generating a testable hypothesis list that will be validated or refuted by the experimental data in subsequent phases.

Broad Spectrum Profiling: Kinome Scanning

Causality: Since dysregulated kinase activity is a hallmark of cancer, and many proliferation inhibitors target kinases, a broad kinase panel screen is a high-yield starting point. This experiment empirically tests NPC-1 against hundreds of kinases to identify potential targets or target families, immediately focusing the investigation.[7][8]

Methodology:

-

Submit NPC-1 for a competitive binding assay or enzymatic activity screen against a large, representative panel of human kinases (e.g., >300 kinases).[7][9] The compound is typically tested at a single high concentration (e.g., 1 or 10 µM).

Data Presentation & Interpretation: The results are summarized to highlight the most potently inhibited kinases. This provides the first experimental evidence of specific molecular interactions.

| Table 1: Hypothetical Kinome Profiling Results for NPC-1 (10 µM) | |

| Kinase Target | % Inhibition |

| CDK2/CycA | 98% |

| CDK9/CycT1 | 95% |

| GSK3β | 85% |

| MAPK1 (ERK2) | 25% |

| EGFR | 15% |

| ... (300+ other kinases) | <10% |

Insight: The data in Table 1 strongly suggest that NPC-1 is a potent inhibitor of Cyclin-Dependent Kinases (CDKs), particularly CDK2 and CDK9. This transforms our investigation from a broad search into a focused effort to validate these specific kinases as the primary targets responsible for the anti-proliferative phenotype.

Phase 2: Unbiased, Direct Target Identification

With a strong hypothesis in hand, the next phase employs unbiased techniques to identify the direct binding partners of NPC-1 in a cellular context. The use of orthogonal methods is critical to build confidence and eliminate artifacts.

Affinity Chromatography-Mass Spectrometry (AC-MS)

Causality: This is a classic and powerful chemical proteomics approach to "fish" for binding partners directly from the native proteome.[10][11][12] By immobilizing NPC-1 on a solid support, we can selectively capture its interacting proteins from a cell lysate. Subsequent identification by mass spectrometry provides a list of high-affinity candidate targets.[12][13]

Figure 2: Workflow and controls for Affinity Chromatography-MS.

Self-Validation System: The trustworthiness of AC-MS data depends entirely on the controls:

-

Negative Control: A parallel experiment using beads without the immobilized NPC-1 probe identifies proteins that bind non-specifically to the matrix itself.

-

Competition Control: A parallel experiment is performed where the lysate is co-incubated with the probe-functionalized beads and a large excess of free, unmodified NPC-1. A true binding partner will preferentially bind to the free compound, and its signal in the MS analysis will be significantly reduced or eliminated.

Proteins that are present in the main experiment but absent or significantly reduced in both control experiments are considered high-confidence candidate targets.

Cellular Thermal Shift Assay (CETSA)

Causality: AC-MS requires chemical modification of the drug, which can alter its binding properties. CETSA is a label-free, orthogonal method that confirms direct target engagement inside intact cells.[10] The principle is that a protein becomes more thermally stable when bound to its ligand. By heating cell lysates or intact cells treated with NPC-1 to various temperatures, we can measure changes in the thermal stability of the proposed target (e.g., CDK2).

Methodology:

-

Treat two populations of cells: one with vehicle (DMSO) and one with NPC-1.

-

Lyse the cells and divide each lysate into several aliquots.

-

Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C).

-

Centrifuge to pellet the denatured, aggregated proteins.

-

Analyze the amount of soluble protein remaining in the supernatant at each temperature by Western Blotting for the candidate target (CDK2).

Expected Outcome: In the NPC-1-treated sample, CDK2 will remain soluble at higher temperatures compared to the vehicle-treated sample, indicating a direct binding interaction in the cell.

Phase 3: Target Validation and Pathway Elucidation

Identification of a direct binding partner is not sufficient. This phase definitively proves that the interaction between NPC-1 and the candidate target is responsible for the observed anti-proliferative phenotype.

Biochemical Validation

Causality: To confirm the functional consequence of NPC-1 binding to its target, we must quantify this interaction using purified components.

Methodologies:

-

Enzymatic Assay: Perform an in vitro kinase assay using purified recombinant CDK2/CycA. Measure the rate of phosphorylation of a known substrate (e.g., Histone H1) in the presence of varying concentrations of NPC-1. This will determine the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Binding Affinity Measurement: Use a biophysical technique like Surface Plasmon Resonance (SPR) to directly measure the binding kinetics (k_on, k_off) and affinity (K_D) between NPC-1 and purified CDK2.

| Table 2: Hypothetical Biochemical Validation Data for NPC-1 | |

| Assay | Result |

| CDK2/CycA Enzymatic Assay | IC₅₀ = 75 nM |

| CDK9/CycT1 Enzymatic Assay | IC₅₀ = 150 nM |

| SPR Binding Assay (to CDK2) | K_D = 50 nM |

Insight: These data would confirm that NPC-1 is a potent, direct inhibitor of CDK2 with nanomolar affinity, corroborating the findings from the kinome scan and direct target identification phases.

Genetic Validation

Causality: This is the ultimate test of target relevance. If CDK2 is the true target, then removing it from the cells should mimic the effect of the drug or, more definitively, render the cells resistant to the drug.

Methodology:

-

Use CRISPR/Cas9 to generate a cell line where the gene for CDK2 (CDK2) has been knocked out (KO).

-

Perform a cell proliferation assay (e.g., CellTiter-Glo®) comparing the sensitivity of the wild-type (WT) cells and the CDK2 KO cells to NPC-1.

Expected Outcome: The CDK2 KO cells will show significantly reduced sensitivity to NPC-1 compared to the WT cells. This provides powerful evidence that CDK2 is the key mediator of NPC-1's anti-proliferative effect.

Downstream Pathway Analysis

Causality: Finally, we connect the direct target inhibition to the observed cellular phenotype. CDK2 inhibition is known to cause cell cycle arrest by preventing the phosphorylation of key substrates like Retinoblastoma protein (pRb).

Methodology:

-

Western Blotting: Treat cancer cells with NPC-1 for various times and at various doses. Probe cell lysates with antibodies against total pRb and phosphorylated pRb (at Ser807/811, a CDK2 site).

-

Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to analyze the cell cycle distribution of cells treated with NPC-1.

Expected Outcome: Treatment with NPC-1 should lead to a dose-dependent decrease in pRb phosphorylation and an accumulation of cells in the G1 phase of the cell cycle, consistent with CDK2 inhibition.

Figure 3: Validated signaling pathway for NPC-1 action.

Conclusion: From Hit to a Mechanistically Understood Lead

By following this integrated and multi-faceted workflow, we have successfully moved from a phenotypic hit, NPC-1, to a lead compound with a well-defined mechanism of action. We have demonstrated through orthogonal biochemical and cellular methods that NPC-1 directly binds to and inhibits CDK2, leading to decreased pRb phosphorylation, G1 cell cycle arrest, and ultimately, the observed anti-proliferative phenotype. This high-confidence MoA provides a solid foundation for further medicinal chemistry optimization, biomarker development, and preclinical evaluation.

Appendix: Detailed Experimental Protocols

A.1 Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)

-

Probe Synthesis: Synthesize an NPC-1 analogue with a linker (e.g., a polyethylene glycol chain) terminating in a biotin moiety. Ensure the linker attachment point is distal from the presumed pharmacophore to minimize disruption of target binding.

-

Bead Preparation: Resuspend streptavidin-coated magnetic beads in lysis buffer. Incubate with the biotinylated NPC-1 probe for 1 hour at 4°C to allow immobilization. Wash beads 3x with lysis buffer to remove unbound probe.

-

Lysate Preparation: Culture and harvest ~5x10⁸ cells. Lyse in a non-denaturing buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors. Clarify lysate by centrifugation at 14,000 x g for 15 minutes.

-

Affinity Capture: Add the clarified lysate to the probe-conjugated beads. For competition control, add a 100-fold molar excess of free NPC-1. Incubate for 2-4 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads using a magnetic stand. Discard the supernatant. Wash the beads 5x with ice-cold lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute bound proteins by boiling the beads in 1x SDS-PAGE loading buffer for 10 minutes.

-

MS Analysis: Separate the eluted proteins on a short SDS-PAGE gel (in-gel digestion) or perform on-bead digestion with trypsin. Analyze the resulting peptides by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).

-

Data Analysis: Identify proteins using a database search algorithm (e.g., MaxQuant). Quantify protein abundance using label-free quantification (LFQ). Filter results to identify proteins significantly enriched in the probe sample compared to beads-only and competition controls.

A.2 Protocol: Cellular Thermal Shift Assay (CETSA) via Western Blot

-

Cell Treatment: Plate cells to achieve ~80% confluency. Treat one set of plates with 10x the IC₅₀ of NPC-1 and another with vehicle (e.g., 0.1% DMSO) for 2 hours.

-

Harvesting: Wash cells with PBS, scrape, and resuspend in PBS with protease inhibitors.

-

Heating: Aliquot the cell suspension into PCR tubes. Heat individual tubes to a specific temperature for 3 minutes using a thermal cycler, across a gradient (e.g., 42°C to 68°C in 2°C increments). Cool at room temperature for 3 minutes.

-

Lysis: Lyse cells by three freeze-thaw cycles using liquid nitrogen.

-

Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.

-

Western Blot: Collect the supernatants (soluble fraction). Normalize total protein concentration. Analyze equal amounts of protein by SDS-PAGE and Western Blot using a primary antibody specific for the target of interest (e.g., anti-CDK2).

-

Analysis: Quantify band intensity at each temperature. Plot the percentage of soluble protein relative to the unheated control versus temperature for both vehicle and NPC-1 treated samples to generate melting curves. A rightward shift in the curve for the NPC-1 sample indicates target stabilization.

References

-

He, X., Alian, A., Stroud, R., & Ortiz de Montellano, P. R. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 49(21), 6308-6323. [Link]

-

Cardullo, N., & Ciaffaglione, V. (2023). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 28(15), 5845. [Link]

-

Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. drughunter.com. [Link]

-

Li, Y. (2011). N-p-Tolylpyrrolidine-1-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3283. [Link]

-

Karikari, A. S., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLOS ONE, 16(2), e0245812. [Link]

-

Poyraz, S., & Döndaş, H. A. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1256973. [Link]

-

Zhang, M., et al. (2018). Design, synthesis and biological evaluation of N1-(isoquinolin-5-yl)-N2-phenylpyrrolidine-1,2-dicarboxamide derivatives as potent TRPV1 antagonists. Bioorganic & Medicinal Chemistry, 26(21), 5653-5660. [Link]

-

He, X., et al. (2006). Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 49(21), 6308-23. [Link]

-

Ahsan, M. J., & Amir, M. (2012). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. Research & Reviews: Journal of Medicinal & Organic Chemistry. [Link]

-

Lee, J., & Bogyo, M. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology, 17(1), 118-126. [Link]

-

Oncolines B.V. (n.d.). Kinome Profiling. oncolines.com. [Link]

-

K.P., S., & C.S., D. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery, 4(8), 867-877. [Link]

-

Wang, Y., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. RSC Medicinal Chemistry, 14(11), 2055-2075. [Link]

-

Cass, Q. B., & Almeida, F. G. (2022). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. Brazilian Journal of Analytical Chemistry, 9(36), 3-7. [Link]

-

Gilbert, M. M., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 8(10), 1363-1373. [Link]

-

Cass, Q. B., et al. (2024). Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries. Frontiers in Molecular Biosciences, 11, 1374581. [Link]

-

ResearchGate. (n.d.). Schematic overview of the target deconvolution workflow implemented in the study. [Link]

-

Lee, J., & Bogyo, M. (2013). Target deconvolution techniques in modern phenotypic profiling. Current opinion in chemical biology, 17(1), 118–126. [Link]

-

Pharmaron. (n.d.). Kinase Panel Profiling. pharmaron.com. [Link]

-

Van Breemen, R. B. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. Chromatography Online. [Link]

-

Li, Y., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Molecules, 29(5), 987. [Link]

-

Pamgene. (n.d.). KinomePro - Functional Kinase Activity Profiling. pamgene.com. [Link]

-

Wang, C., et al. (2023). Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis. European Journal of Medicinal Chemistry, 253, 115317. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Phenylpyrrolidine. PubChem Compound Database. [Link]

-

Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. broadinstitute.org. [Link]

-

MtoZ Biolabs. (n.d.). Target Identification Services. mtoz-biolabs.com. [Link]

-

Li, Q., et al. (2022). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 27(19), 6720. [Link]

-

Prasanna, P., et al. (2015). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 960-967. [Link]

-

Al-Warhi, T., et al. (2023). New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200057. [Link]

-

National Center for Biotechnology Information. (n.d.). Pyrrolidine. PubChem Compound Database. [Link]

-

Johnson, W., et al. (2019). Safety Assessment of PCA (2-Pyrrolidone-5-Carboxylic Acid) and Its Salts as Used in Cosmetics. International Journal of Toxicology, 38(1_suppl), 35S-45S. [Link]

Sources

- 1. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cracking the Code of Drug Discovery: Small Molecules and Target Identification - PharmaFeatures [pharmafeatures.com]

- 3. iris.unipa.it [iris.unipa.it]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rroij.com [rroij.com]

- 7. Kinome Profiling - Oncolines B.V. [oncolines.com]

- 8. pharmaron.com [pharmaron.com]

- 9. Kinase Selectivity Profiling Services [promega.sg]

- 10. drughunter.com [drughunter.com]

- 11. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Target Identification Services | MtoZ Biolabs [mtoz-biolabs.com]

An In-depth Technical Guide on the Toxicological Profile of N-phenylpyrrolidine-1-carboxamide

Abstract

N-phenylpyrrolidine-1-carboxamide and its structural analogs represent a class of compounds with emerging interest in medicinal chemistry, with research exploring their potential as anticonvulsant and anti-inflammatory agents.[1][2] As with any novel chemical entity destined for therapeutic development, a thorough understanding of its toxicological profile is paramount for ensuring safety and guiding preclinical and clinical research. This technical guide provides a comprehensive overview of the known and predicted toxicological characteristics of this compound, drawing upon available data for the compound and its close structural analogs. Furthermore, this document outlines detailed, field-proven methodologies for the systematic evaluation of its cytotoxic, genotoxic, and acute toxic potential, offering a self-validating framework for researchers, scientists, and drug development professionals.

Introduction and Chemical Identity

This compound belongs to the family of carboxamides, characterized by a carboxamide group linked to a pyrrolidine ring and a phenyl group. The inherent chemical properties of this scaffold, including the basicity of the pyrrolidine nitrogen and the potential for various substitutions, contribute to its diverse biological activities.[3] While specific therapeutic applications for this compound are not yet established, related compounds have shown promise. For instance, various N-(substituted phenyl) pyrrolidine-2-carboxamide derivatives have been synthesized and evaluated for their anticonvulsant properties.[1][4] Additionally, some pyrrolidine carboxamides have been identified as inhibitors of enoyl acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis.[5]

This guide will systematically explore the toxicological landscape of this compound, beginning with its physicochemical properties and a summary of available hazard information. The subsequent sections will delve into the critical toxicological endpoints and provide detailed protocols for their assessment.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is essential for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn influences its toxicological behavior.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄N₂O | PubChem |

| Molecular Weight | 190.24 g/mol | [6] |

| IUPAC Name | This compound | PubChem |

| CAS Number | 6024-91-5 | PubChem |

| Predicted LogP | 1.6 | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 1 | [6] |

Toxicological Assessment Framework

A comprehensive toxicological evaluation of a novel compound like this compound necessitates a tiered approach, starting with in vitro assays to assess cytotoxicity and genotoxicity, followed by in vivo studies to determine acute toxicity and identify potential target organs.

Workflow for Toxicological Evaluation

The following diagram illustrates a logical workflow for the toxicological assessment of this compound.

Caption: A stepwise workflow for the comprehensive toxicological evaluation of this compound.

Known and Predicted Hazards

Direct toxicological data for this compound is limited. However, information from aggregated GHS classifications provides a preliminary hazard assessment.

According to notifications to the ECHA C&L Inventory, this compound is classified with the following hazards:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[6]

-

Skin Irritation (Category 2): Causes skin irritation.[6]

-

Eye Irritation (Category 2A): Causes serious eye irritation.[6]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[6]

For the structurally related compound, 1-Phenylpyrrolidine, GHS classifications also indicate it is harmful if swallowed and harmful in contact with skin.[7]

In Vitro Cytotoxicity Assessment

Cytotoxicity assays are fundamental for initial toxicity screening, providing data on the concentration at which a compound induces cell death.[8][9][10][11] The MTT assay is a widely used colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[8]

Experimental Protocol: MTT Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a relevant human cell line (e.g., HepG2 for liver toxicity or a cell line relevant to the intended therapeutic target).

Materials:

-

Human cell line (e.g., HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

-

Treatment: After 24 hours, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium containing MTT and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.

Genotoxicity Assessment

Genotoxicity assays are crucial for identifying compounds that can cause genetic damage, a key concern due to the potential for carcinogenicity.[12] A standard battery of tests includes an in vitro bacterial reverse mutation assay (Ames test) and an in vivo micronucleus assay.

In Vitro Genotoxicity: The Ames Test

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[13][14][15][16][17]

Experimental Protocol: Ames Test (Plate Incorporation Method)

Materials:

-

Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537, and TA102)

-

This compound

-

Vehicle control (e.g., DMSO)

-

Positive controls (with and without S9 activation)

-

S9 fraction from induced rat liver

-

Cofactor solution (NADP, G6P)

-

Top agar (0.6% agar, 0.5% NaCl)

-

Minimal glucose agar plates

Procedure:

-

Strain Preparation: Grow overnight cultures of the Salmonella typhimurium strains.

-

Test Mixture Preparation: In a sterile tube, add the following in order:

-

0.1 mL of bacterial culture

-

0.1 mL of the test compound at various concentrations

-

0.5 mL of S9 mix (for metabolic activation) or phosphate buffer (without metabolic activation)

-

-

Pre-incubation: Incubate the mixture at 37°C for 20 minutes.

-

Plating: Add 2 mL of molten top agar (kept at 45°C) to the test mixture, vortex briefly, and pour onto the surface of a minimal glucose agar plate.

-

Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

In Vivo Genotoxicity: Mammalian Erythrocyte Micronucleus Test

The in vivo micronucleus test is used to detect damage to chromosomes or the mitotic apparatus of erythroblasts by analyzing the formation of micronuclei in polychromatic erythrocytes.[18][19]

Experimental Protocol: In Vivo Micronucleus Assay

Materials:

-

Young adult rodents (e.g., mice or rats)

-

This compound

-

Vehicle control

-

Positive control (e.g., cyclophosphamide)

-

Fetal bovine serum

-

Giemsa stain

-

Acridine orange stain

-

Microscope slides

Procedure:

-

Dose Selection: Determine dose levels based on a preliminary acute toxicity study. The highest dose should be the maximum tolerated dose (MTD) or a limit dose of 2000 mg/kg.

-

Animal Dosing: Administer the test compound to groups of animals (typically 5 per sex per group) via the intended clinical route of administration (e.g., oral gavage). Include vehicle and positive control groups.

-

Sample Collection: Collect bone marrow or peripheral blood at 24 and 48 hours after a single treatment.[19]

-

Slide Preparation: Prepare bone marrow smears or blood smears on microscope slides.

-

Staining: Stain the slides with Giemsa or acridine orange.

-

Microscopic Analysis: Score at least 4000 polychromatic erythrocytes (PCEs) per animal for the presence of micronuclei.[19]

-

Data Analysis: A positive result is indicated by a statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in treated animals compared to the vehicle control group.[19]

Caption: Workflow of the in vivo micronucleus assay.

Acute Systemic Toxicity

Acute oral toxicity studies provide information on the health hazards likely to arise from a single, short-term exposure to a substance by the oral route.[20][21] The OECD Test Guideline 423 (Acute Toxic Class Method) is a stepwise procedure that uses a small number of animals to classify a substance into a toxicity category based on the Globally Harmonised System (GHS).[22][23]

Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

Materials:

-

Healthy, young adult female rats (nulliparous and non-pregnant)

-

This compound

-

Appropriate vehicle

-

Oral gavage needles

Procedure:

-

Animal Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days.[24]

-

Dosing:

-

Start with a group of 3 female rats at a dose of 2000 mg/kg (limit test).[22]

-

If mortality is observed, proceed to a lower starting dose (e.g., 300 mg/kg) with a new group of 3 female rats.

-

The procedure is stepwise, using 3 animals per step. The outcome of each step determines the next step.

-

-

Observation:

-

Observe animals individually at least once during the first 30 minutes after dosing, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.[22]

-

Record all clinical signs of toxicity and mortality.

-

-

Body Weight: Record the body weight of each animal shortly before dosing and at least weekly thereafter.

-

Pathology: At the end of the study, perform a gross necropsy on all animals.

-

Data Analysis: The classification of the substance is based on the number of animals that die at a given dose level, according to the GHS classification system.

Metabolism and Toxicokinetics

The metabolism of this compound is not well-characterized. However, insights can be drawn from related structures. The pyrrolidine ring is susceptible to various metabolic transformations. For example, the metabolism of nitrosopyrrolidine in rat hepatocytes involves α-hydroxylation and subsequent ring opening to form various metabolites.[25] Studies on other complex molecules containing a pyrrolidine moiety have also identified hydroxylation as a key metabolic pathway.[26] Potential metabolic pathways for this compound could include hydroxylation of the phenyl or pyrrolidine ring, N-dealkylation, and amide hydrolysis.

Caption: Postulated metabolic pathways for this compound.

Conclusion and Future Directions

The available data suggests that this compound is likely to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[6] However, a definitive toxicological profile requires a systematic evaluation as outlined in this guide. The provided experimental protocols for assessing cytotoxicity, genotoxicity, and acute toxicity offer a robust framework for generating the necessary data to support the safe development of this and related compounds. Future research should focus on conducting these studies to establish a comprehensive safety profile, including elucidating the metabolic pathways and identifying potential target organs of toxicity.

References

-

He, X., et al. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 49(21), 6308-6323. [Link]

-

PubChem. (n.d.). 1-Phenylpyrrolidine. National Center for Biotechnology Information. [Link]

-

Li, Y. (2011). N-p-Tolylpyrrolidine-1-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2668. [Link]

-

Ahsan, M. J., & Amir, M. (2012). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. Research and Reviews: Journal of Medicinal Chemistry, 1(1), 1-5. [Link]

-

PubChem. (n.d.). N-phenylpyrrolidine-2-carboxamide. National Center for Biotechnology Information. [Link]

-

Roy, A., et al. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications, 9(2), 1-10. [Link]

-

Krishna, G., & Hayashi, M. (2000). In vivo rodent micronucleus assay: protocol, conduct and data interpretation. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 155-166. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Charles River Laboratories. (n.d.). Rodent Micronucleus Assay. [Link]

-

Angelis, Y. S., et al. (2023). Ligandrol (1) and select metabolites (2–4): the pyrrolidinone‐type... Drug Testing and Analysis. [Link]

-

OECD. (2001). Test No. 423: Acute Oral toxicity – Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

-

Parasuraman, S. (2011). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Journal of Pharmacology and Pharmacotherapeutics, 2(2), 85-88. [Link]

-

MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]

-

Nucro-Technics. (n.d.). OECD 474: In vivo Mammalian Micronucleus Test. [Link]

-

Al-Subeh, M. Z., et al. (2022). In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk-EPDP Using Human Liver Microsomes and UPLC-QTOF-MS. Metabolites, 12(2), 114. [Link]

-

ResearchGate. (2024). 8 Steps of using a blood sample in in vivo micronucleus assay. [Link]

-

ResearchGate. (2021). Update on in vitro cytotoxicity assays for drug development. [Link]

-

Manjanatha, M. G., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2777. [Link]

-

National Center for Biotechnology Information. (2015). Study of the in vitro cytotoxicity testing of medical devices. [Link]

-

Eurofins Australia. (2024). The Ames Test or Bacterial Reverse Mutation Test. [Link]

-

Chen, C. B., et al. (1981). The metabolism of nitrosopyrrolidine by hepatocytes from Fischer rats. Cancer Research, 41(12 Pt 1), 5057-5062. [Link]

-

OECD. (1987). Test No. 401: Acute Oral Toxicity. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

-

National Center for Biotechnology Information. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. [Link]

-

Wang, Y., et al. (2023). Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis. European Journal of Medicinal Chemistry, 251, 115256. [Link]

-

OECD. (2002). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

-

Nelson Labs. (n.d.). Ames Mutagenicity Test. [Link]

-

SciSpace. (2018). Role of Cytotoxicity Experiments in Pharmaceutical Development. [Link]

-

Agency for Toxic Substances and Disease Registry. (2017). Toxicological Profile for N-Nitrosodiphenylamine. [Link]

-

ResearchGate. (2012). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. [Link]

-

National Center for Biotechnology Information. (2017). Toxicological Profile for N-Nitrosodiphenylamine - TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS. [Link]

-

YouTube. (2020). Ames test ( Technique to determine mutagenic potential). [Link]

-

University of Palermo. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

YouTube. (2020). Acute Toxicity Studies | OECD 420 and OECD 423. [Link]

Sources

- 1. rroij.com [rroij.com]

- 2. Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iris.unipa.it [iris.unipa.it]

- 4. researchgate.net [researchgate.net]

- 5. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C11H14N2O | CID 791811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Phenylpyrrolidine | C10H13N | CID 77726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ijprajournal.com [ijprajournal.com]

- 9. researchgate.net [researchgate.net]

- 10. Study of the in vitro cytotoxicity testing of medical devices - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 14. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 16. nelsonlabs.com [nelsonlabs.com]

- 17. youtube.com [youtube.com]

- 18. criver.com [criver.com]

- 19. nucro-technics.com [nucro-technics.com]

- 20. researchgate.net [researchgate.net]

- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 23. m.youtube.com [m.youtube.com]

- 24. umwelt-online.de [umwelt-online.de]

- 25. The metabolism of nitrosopyrrolidine by hepatocytes from Fischer rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Methodological & Application

Evaluating the Efficacy of N-phenylpyrrolidine-1-carboxamide: A Guide to Cell-Based Assay Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-phenylpyrrolidine-1-carboxamide and its analogs represent a class of compounds with potential therapeutic applications, including the modulation of inflammatory responses and cancer cell proliferation.[1][2] The robust evaluation of such novel chemical entities is paramount in the early stages of drug discovery. This guide provides a comprehensive suite of cell-based assay protocols designed to meticulously assess the efficacy of this compound.

For the purpose of this application note, we will hypothesize that this compound is being investigated as a potential inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates a wide array of genes involved in inflammation, immunity, cell survival, and proliferation.[3] Its dysregulation is implicated in numerous diseases, making it a prime target for therapeutic intervention.

This document will guide researchers through a logical, multi-tiered approach, starting with foundational cytotoxicity and viability assays to establish a safe therapeutic window, followed by target-specific assays to determine the compound's effect on the NF-κB pathway, and culminating in functional downstream assays.

Part 1: Foundational Assays: Establishing a Therapeutic Window

Before assessing the specific efficacy of a compound, it is critical to determine its inherent cytotoxicity. These initial assays will help define the concentration range at which this compound can be evaluated without causing non-specific cell death, which could confound the results of more targeted assays.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[5]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[6]

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for 24-72 hours.[6] Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7][8]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[5][6]

-

Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 490-570 nm using a microplate reader.[5][6]

Cytotoxicity Assay (LDH Release Assay)

Principle: The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[9] LDH is a stable cytosolic enzyme that is released upon membrane damage.[10] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[9]

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Supernatant Collection: After the treatment period, carefully transfer an aliquot of the cell culture supernatant to a new 96-well plate.

-

LDH Reaction: Add the LDH reaction mixture to each well according to the manufacturer's instructions.[9]

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[9]

-

Stop Reaction and Measurement: Add a stop solution and measure the absorbance at 490 nm.[9] Controls for maximum LDH release (lysed cells) and background should be included.

Part 2: Target-Specific Assays: Probing the NF-κB Pathway

Once a non-toxic concentration range for this compound has been established, the following assays can be employed to investigate its specific effects on the NF-κB signaling pathway.

NF-κB Reporter Gene Assay

Principle: This assay provides a quantitative measure of NF-κB transcriptional activity. Cells are transfected with a reporter plasmid containing a luciferase gene under the control of NF-κB response elements.[11] Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.[11]

Protocol:

-

Transfection: Transfect a suitable cell line (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).[12][13]

-

Cell Seeding and Treatment: After 24 hours, seed the transfected cells into a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β), for 6-24 hours.

-

Cell Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.[13]

Immunofluorescence for p65 Nuclear Translocation

Principle: A key event in NF-κB activation is the translocation of the p65 subunit from the cytoplasm to the nucleus.[14] This can be visualized and quantified using immunofluorescence microscopy.

Protocol:

-

Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat with this compound and stimulate with an NF-κB activator as described above.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100 in PBS.

-

Blocking and Antibody Incubation: Block non-specific binding with 1% BSA in PBST. Incubate with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.[15]

-

Nuclear Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of p65 to determine the extent of translocation.[16]

Western Blotting for IκBα Phosphorylation and Degradation

Principle: In the canonical NF-κB pathway, activation of the IKK complex leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[17] Western blotting can be used to detect changes in the levels of phosphorylated IκBα (p-IκBα) and total IκBα.

Protocol:

-

Cell Treatment and Lysis: Treat cells with this compound and stimulate with an NF-κB activator for a short period (e.g., 0-30 minutes). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[18]

-

Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST and incubate with primary antibodies against p-IκBα and total IκBα.[19] A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using a chemiluminescent substrate.[18]

Part 3: Downstream Functional Assay

To confirm that the observed effects on the NF-κB pathway translate into a functional cellular response, a downstream assay measuring the production of an NF-κB-regulated gene product is essential.

ELISA for Pro-inflammatory Cytokine Secretion

Principle: The expression of many pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and TNF-α, is regulated by NF-κB.[11] An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the secretion of these cytokines into the cell culture medium.

Protocol:

-

Cell Treatment and Supernatant Collection: Treat cells with this compound and stimulate with an NF-κB activator for 12-24 hours. Collect the cell culture supernatant.

-

ELISA Procedure: Perform the ELISA according to the manufacturer's protocol for the specific cytokine of interest (e.g., IL-6).[20][21] This typically involves incubating the supernatant in antibody-coated wells, followed by the addition of a detection antibody and a substrate to produce a colorimetric signal.[22]

-

Measurement and Quantification: Measure the absorbance at the appropriate wavelength and determine the concentration of the cytokine in each sample by comparison to a standard curve.

Experimental Workflow and Data Presentation

Data Summary Table:

| Assay | Parameter Measured | Expected Outcome with Effective Inhibitor |

| MTT Assay | Cell Viability (Metabolic Activity) | Minimal change in viability at concentrations that inhibit NF-κB. |

| LDH Assay | Cytotoxicity (Membrane Integrity) | Minimal LDH release at effective concentrations. |

| NF-κB Reporter | Luciferase Activity | Dose-dependent decrease in TNF-α-induced luciferase activity. |

| p65 Translocation | Nuclear p65 Fluorescence | Inhibition of TNF-α-induced nuclear translocation of p65. |

| IκBα Western Blot | p-IκBα and Total IκBα Levels | Inhibition of TNF-α-induced IκBα phosphorylation and degradation. |

| IL-6 ELISA | IL-6 Concentration in Supernatant | Dose-dependent decrease in TNF-α-induced IL-6 secretion. |

Conclusion

This comprehensive guide provides a robust framework for the systematic evaluation of this compound's efficacy as a potential modulator of the NF-κB signaling pathway. By employing this tiered approach, researchers can confidently assess the compound's therapeutic potential, from its initial cytotoxic profile to its specific mechanism of action and functional consequences. The integration of multiple, complementary assays ensures the generation of high-quality, reliable data essential for informed decision-making in the drug development process.

References

-

BPS Bioscience. (n.d.). NF-κB Reporter Kit (NF-κB Signaling Pathway). Retrieved from [Link]

- Ghosh, S., May, M. J., & Kopp, E. B. (1998). NF-kappa B and Rel proteins: evolutionarily conserved mediators of immune responses. Annual review of immunology, 16, 225–260.

-

INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

- Vira, D., et al. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Assay and Drug Development Technologies, 10(5), 425–435.

-

Bio-protocol. (2022). NF-κB luciferase reporter gene assays. Retrieved from [Link]

- Taltal, T., et al. (2017). Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma. European Journal of Medicinal Chemistry, 140, 386–402.

-

ResearchGate. (n.d.). Western blot analysis of IκBα and NF-κB expression and activation. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

-

ResearchGate. (n.d.). Immunofluorescent staining of NF-κB p65 nuclear translocation. Retrieved from [Link]

-

Biomedica. (n.d.). Human IL-6 ELISA. Retrieved from [Link]

-

Journal of Visualized Experiments. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Retrieved from [Link]

-

ResearchGate. (n.d.). Discovery of N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide analogs as NLRP3 inflammasome inhibitors. Retrieved from [Link]

-

The Journal of Biological Chemistry. (2007). Specification of the NF-κB transcriptional response by p65 phosphorylation and TNF-induced nuclear translocation of IKKε. Retrieved from [Link]

-

protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Retrieved from [Link]

-

INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

-

LDN. (n.d.). IL-6-ELISA. Retrieved from [Link]

-

PubMed Central. (n.d.). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Retrieved from [Link]

-

ResearchGate. (n.d.). Why NF-KB p65 translocation into the nuclei of RAW264.7 occured even when untreated?. Retrieved from [Link]

-

MDPI. (2022). Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities: Design, Synthesis, In Vitro, and In Silico Biological Studies. Retrieved from [Link]

-

Bio-protocol. (n.d.). NF-κB luciferase reporter gene assays. Retrieved from [Link]

-

BioVendor. (2023). Human Interleukin-6 ELISA. Retrieved from [Link]

-

The Journal of Immunology. (2009). Nuclear Translocation of p65 NF-κB Is Sufficient for VCAM-1, but Not ICAM-1, Expression in TNF-Stimulated Smooth Muscle Cells. Retrieved from [Link]

Sources

- 1. Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities: Design, Synthesis, In Vitro, and In Silico Biological Studies | MDPI [mdpi.com]

- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. researchgate.net [researchgate.net]

- 6. MTT (Assay protocol [protocols.io]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. atcc.org [atcc.org]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]

- 11. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. bio-protocol.org [bio-protocol.org]

- 14. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. NUCLEAR TRANSLOCATION OF p65 NF-κB IS SUFFICIENT FOR VCAM-1, BUT NOT ICAM-1, EXPRESSION IN TNF-STIMULATED SMOOTH MUSCLE CELLS: DIFFERENTIAL REQUIREMENT FOR PARP-1 EXPRESSION AND INTERACTION - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Phospho-IkappaB-alpha (Ser32) Antibody | Cell Signaling Technology [cellsignal.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. bmgrp.com [bmgrp.com]

Application Note: A Systematic Approach to the Preclinical Formulation of N-phenylpyrrolidine-1-carboxamide for Oral Animal Dosing

Abstract

This guide provides a comprehensive, step-by-step methodology for developing a suitable oral formulation for N-phenylpyrrolidine-1-carboxamide, a novel compound with limited public data on its physicochemical properties. Recognizing that many new chemical entities (NCEs) suffer from poor aqueous solubility, this document outlines a systematic approach applicable to this compound and other poorly soluble compounds.[1][2][3] We detail critical pre-formulation assessments, a logical formulation selection strategy, detailed preparation protocols for various vehicle systems, and essential validation assays to ensure formulation quality and dosing accuracy in preclinical animal studies.

Introduction: The Challenge of Poor Solubility

This compound is an organic compound identified as an intermediate in the synthesis of pharmaceuticals, including potential central nervous system and anti-inflammatory agents.[4] Publicly available data on its physicochemical properties, particularly aqueous solubility, is scarce.[5] However, based on its structure—containing a pyrrolidine ring, a carboxamide group, and a phenyl group—it is predicted to have low aqueous solubility, a common characteristic of modern NCEs.[2][5][6]

Poor solubility is a major obstacle in drug development, as it can lead to low and erratic oral bioavailability, hindering the accurate assessment of a compound's pharmacodynamic and toxicological profile.[2][3] The primary goal of preclinical formulation development is to create a simple, safe, and homogenous vehicle that delivers the drug accurately and reproducibly to the test animal.[7] This application note provides the scientific rationale and practical protocols to achieve this for this compound or similar research compounds.

Pre-formulation Assessment: The Scientific Foundation

Before any formulation is prepared, a foundational understanding of the compound's properties is essential for a rational, data-driven approach.[8]

Physicochemical Characterization

While extensive characterization may not be feasible at early stages, the following are critical:

-

Aqueous Solubility (pH-dependent): The solubility of a compound across a physiological pH range (e.g., pH 2, 4.5, 6.8, and 7.4) is the most critical parameter. The pyrrolidine nitrogen may confer weak basicity, suggesting that solubility could be higher at lower pH.[9]

-

LogP/LogD: The octanol-water partition coefficient indicates the lipophilicity of the compound, which influences vehicle selection. A high LogP suggests that lipid-based or co-solvent systems may be more effective.

-

Solid-State Properties: Understanding the crystalline form and particle size of the active pharmaceutical ingredient (API) is crucial, especially if a suspension is required. Smaller particle sizes can significantly improve the dissolution rate.

Protocol: Vehicle Solubility Screening

This protocol establishes the solubility of this compound in a panel of commonly used, well-tolerated preclinical vehicles.

Objective: To identify a suitable solvent or vehicle system capable of dissolving the required concentration of the test compound.

Materials:

-

This compound

-

Vehicle Panel (see Table 1 for suggestions)

-

2 mL glass vials with screw caps

-

Vortex mixer

-

Sonicator

-

Orbital shaker at controlled temperature (25°C and/or 37°C)

Procedure:

-

Add an excess amount of this compound (e.g., 10-20 mg) to a pre-weighed 2 mL glass vial. Record the exact weight.

-

Add 1 mL of a selected vehicle to the vial.

-

Cap the vial tightly and vortex vigorously for 1-2 minutes.

-